molecular formula C15H12O5 B3046315 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- CAS No. 1225-63-4

9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy-

Cat. No. B3046315
CAS RN: 1225-63-4
M. Wt: 272.25 g/mol
InChI Key: DQAQTPIWHUEPAU-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, also known as xanthone, is a yellow-colored and oxygen-containing heterocycle . It is a family of compounds with an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold . The molecular formula of the parent xanthone is C13H8O2 . This compound is known to exhibit a wide range of bioactivities .


Synthesis Analysis

The first successful synthesis of xanthone was reported using a mixture of polyphenol and different salicylic acids heated with acetic anhydride as the dehydrating agent . In 1955, it was found that the use of zinc chloride/phosphoryl chloride produced xanthones in better yield and with shorter reaction times . A series of xanthones were synthesized via this classical method with microwave heating .


Molecular Structure Analysis

Xanthones (9H-xanthen-9-ones) comprise a family of compounds with an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold . As a privileged structure, this family of compounds is able to provide a wide range of different substitutions modulating several biological responses .


Chemical Reactions Analysis

The formation of six-membered rings was generally favored over five- and seven-membered rings in the synthesis of xanthones . For example, xanthone 65 was obtained in 77% yield and 1,2,3-trimethoxy-9H-xanthen-9-one (67) in 93% yield .


Physical And Chemical Properties Analysis

The compound 9H-xanthen-9-one has a molar mass of 196.205 . It has a triple point temperature, normal boiling temperature, critical temperature, and critical pressure . The density of the liquid in equilibrium with gas as a function of temperature is also known .

Future Directions

Further investigations are needed to improve the potential clinical outcomes of xanthones and their derivatives . This includes the isolation of xanthone natural products and the synthesis of new xanthones . The data obtained from these studies could reveal promising compounds in terms of biocompatibility and counteraction of cytotoxicity .

properties

IUPAC Name

3-hydroxy-2,4-dimethoxyxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-18-11-7-9-12(16)8-5-3-4-6-10(8)20-14(9)15(19-2)13(11)17/h3-7,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAQTPIWHUEPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3O2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480763
Record name 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1225-63-4
Record name 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy-
Reactant of Route 2
9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy-
Reactant of Route 3
9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy-
Reactant of Route 4
9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy-
Reactant of Route 5
9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy-
Reactant of Route 6
9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy-

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